molecular formula C8H9ClN2O B6190711 8-methoxyimidazo[1,2-a]pyridine hydrochloride CAS No. 2648947-91-3

8-methoxyimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B6190711
CAS No.: 2648947-91-3
M. Wt: 184.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxyimidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate α-bromoacetophenone derivative under microwave irradiation. This method is preferred due to its efficiency and high yield . The reaction is carried out in a solvent-free environment, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are scalable and provide high yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Methoxyimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methoxyimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also modulates receptor activity, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • 5-Methylimidazo[1,2-a]pyridine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Uniqueness

8-Methoxyimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the methoxy group at the 8th position, which enhances its chemical stability and biological activity. This modification distinguishes it from other similar compounds and broadens its range of applications .

Properties

CAS No.

2648947-91-3

Molecular Formula

C8H9ClN2O

Molecular Weight

184.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.